2-(Cyclopentyloxy)pyrazine
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Overview
Description
2-(Cyclopentyloxy)pyrazine is a heterocyclic organic compound featuring a pyrazine ring substituted with a cyclopentyloxy group. This compound is part of the broader class of pyrazine derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 2-(Cyclopentyloxy)pyrazine can be achieved through several routes. One common method involves the reaction of pyrazine with cyclopentanol in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, with the catalyst facilitating the formation of the cyclopentyloxy group on the pyrazine ring. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.
Chemical Reactions Analysis
2-(Cyclopentyloxy)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring into a dihydropyrazine or tetrahydropyrazine, depending on the conditions and reagents used.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazine ring. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated pyrazine derivatives.
Scientific Research Applications
2-(Cyclopentyloxy)pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: In materials science, this compound is used in the development of novel polymers and other advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopentyloxy)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyloxy group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
2-(Cyclopentyloxy)pyrazine can be compared with other pyrazine derivatives, such as:
2-Methoxypyrazine: Known for its distinct odor and use in flavoring agents.
2-Ethylpyrazine: Used in the synthesis of pharmaceuticals and agrochemicals.
2,3-Dimethylpyrazine: Studied for its potential biological activities and applications in materials science.
What sets this compound apart is its unique cyclopentyloxy group, which can impart different chemical and biological properties compared to other pyrazine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-cyclopentyloxypyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-4-8(3-1)12-9-7-10-5-6-11-9/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBGOPXYWRYBJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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